molecular formula C22H23ClN4O3 B2688792 3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione CAS No. 896373-63-0

3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione

Cat. No.: B2688792
CAS No.: 896373-63-0
M. Wt: 426.9
InChI Key: LPWIXEPKPVSXCM-UHFFFAOYSA-N
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Description

3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione is a complex organic compound that features a quinazoline core linked to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly in the modulation of neurotransmitter systems.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as a neurotransmitter modulator. It has shown promise in binding to serotonin and dopamine receptors, which could make it useful in the treatment of psychiatric disorders.

Medicine

In medicine, research is focused on its potential as an antidepressant or antipsychotic agent. Its ability to interact with neurotransmitter systems makes it a candidate for drug development in these areas.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(3-chlorophenyl)piperazine. This can be achieved through the reaction of 3-chloroaniline with bis(2-chloroethyl)amine under reflux conditions.

    Quinazoline Core Construction: The quinazoline core is synthesized by reacting anthranilic acid with formamide, followed by cyclization.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the quinazoline core. This is typically done using a suitable linker, such as a butyl chain, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Mechanism of Action

The mechanism of action of 3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione involves its interaction with neurotransmitter receptors. The piperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction can alter neurotransmitter levels in the brain, leading to potential therapeutic effects in conditions like depression and schizophrenia.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A well-known antidepressant that also features a piperazine ring.

    Buspirone: An anxiolytic drug with a similar piperazine structure.

    Quetiapine: An antipsychotic that shares structural similarities with the quinazoline core.

Uniqueness

What sets 3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione apart is its specific combination of the quinazoline and piperazine moieties. This unique structure allows for a distinct interaction with neurotransmitter receptors, potentially offering advantages in terms of efficacy and side effect profile compared to other compounds.

Properties

IUPAC Name

3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c23-16-5-3-6-17(15-16)25-11-13-26(14-12-25)20(28)9-4-10-27-21(29)18-7-1-2-8-19(18)24-22(27)30/h1-3,5-8,15H,4,9-14H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWIXEPKPVSXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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